molecular formula C9H6ClFN4O B2851297 N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-16-9

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2851297
CAS No.: 936323-16-9
M. Wt: 240.62
InChI Key: QXQPMHGSSXPIFL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 1H-1,2,3-triazole-5-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the phenyl ring.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4).

    Major Products: The reactions can yield a variety of products, including substituted triazoles and phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQPMHGSSXPIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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